N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide
Description
N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound combining an adamantane backbone with a furan-containing ethylamide substituent. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances binding affinity to biological targets such as viral proteins or enzymes. Spectral characterization (e.g., NMR, HRMS) is critical for confirming its structure, as seen in related N-substituted adamantane carboxamides .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-3-1-12-2-4-20-11-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBPCSVRXLXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated adamantane derivatives
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research has highlighted the compound's potential as an antiviral agent, particularly against viruses that affect the respiratory system. For instance, derivatives of adamantane are known to inhibit viral replication by interacting with specific viral proteins, which may also extend to N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide due to its structural similarities to other adamantane derivatives that exhibit such activities .
In the context of cancer treatment, compounds with adamantane structures have been investigated for their ability to inhibit sphingosine kinase, an enzyme implicated in cancer cell proliferation and survival. The approval of related adamantane derivatives as anticancer drugs underscores the therapeutic potential of this class of compounds .
Structure-Activity Relationship Studies
Optimization for Bioactivity
The furan ring in this compound plays a crucial role in modulating its biological activity. Studies on similar compounds have shown that modifications to the furan substituents can significantly impact their potency and selectivity against various biological targets . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the compound for enhanced therapeutic efficacy.
Materials Science
Polymer and Nanomaterial Development
The rigidity of the adamantane structure provides stability and resistance to metabolic degradation, making it an attractive candidate for developing advanced materials. This compound can be utilized as a building block in synthesizing polymers and nanomaterials, which have applications in drug delivery systems and biocompatible materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes and receptors, through its adamantane and furan moieties. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes, while the furan ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide and its analogs:
Key Observations:
Substituent Effects: The furan-3-yl ethyl group in the target compound contrasts with phenylethyl (more lipophilic) and fluorophenyl (electron-withdrawing) substituents in analogs. Furan’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents .
Biological Activity :
- Adamantane carboxamides with phenylethyl groups (e.g., N-(2-phenylethyl)-1-adamantanecarboxamide) are explored for neuroprotective roles, leveraging adamantane’s ability to cross the blood-brain barrier .
- Fluorophenyl analogs exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for enzyme inhibition .
Synthetic Challenges :
- The synthesis of furan-containing derivatives requires careful control of reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions, as seen in related indole-adamantane hybrids .
Research Findings and Hypotheses
- Antibacterial Potential: Quinolones with 2-(furan-3-yl)ethyl-piperazinyl groups showed activity against Gram-positive bacteria (e.g., Staphylococcus aureus), suggesting that the target compound’s furan-ethyl moiety may similarly enhance antibacterial properties .
- Structural Rigidity : Adamantane’s rigid structure likely improves binding to hydrophobic pockets in viral proteins (e.g., influenza M2 proton channels), though this requires experimental validation .
- Solubility vs.
Biological Activity
N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies assessing its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of Adamantane Core : The adamantane structure is established through cyclization reactions involving appropriate precursors.
- Furan Substitution : The furan moiety is introduced via electrophilic substitution, which can be facilitated by the use of furan derivatives in the reaction.
- Amidation : The carboxylic acid derivative is then converted to the amide form through reaction with amines, often using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).
The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The adamantane core provides a rigid scaffold that enhances binding affinity to hydrophobic pockets in proteins, while the furan group may engage in π-π stacking and hydrogen bonding interactions, modulating the activity of various enzymes and receptors.
Pharmacological Properties
Research has shown that compounds related to adamantane exhibit a range of biological activities, including:
- Antiviral Activity : Adamantane derivatives have been explored for their potential as antiviral agents, particularly against influenza viruses.
- Anticancer Properties : Some studies indicate that adamantane-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have assessed the toxicity and efficacy of this compound:
- Toxicity Assessment : Using Vero cells, concentrations up to 100 μg/mL showed no significant cytotoxic effects, indicating a favorable safety profile.
- Efficacy Testing : The compound demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity.
Q & A
Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
